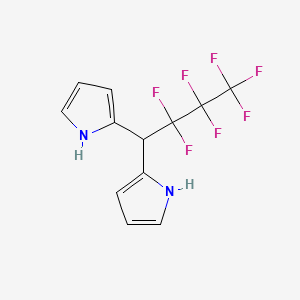
2,2'-(2,2,3,3,4,4,4-Heptafluorobutane-1,1-diyl)di(1H-pyrrole)
Cat. No. B8448803
Key on ui cas rn:
164792-01-2
M. Wt: 314.20 g/mol
InChI Key: WUSAKTXDNLIMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05502211
Procedure details


Pyrrole (2; 50mmol) and heptafluorobutyraldehyde (7; R=CF3CF2, as the hydrate, 25 mmol) were condensed in tetrahydrofuran in the presence of acid catalyst as described above to give bis-(pyrrol-2-yl) heptafluoroprop-1-ylmethane (8; R=CF3CF2) in >50% isolated yield. GCMS m/z; 314 (M+, 22%), 145 (100%); 1H NMR (δ, CDCl3 at 7.24); 4.92 (t, 1H), 6.22 (d, 4H), 6.75 (s, 2H), 8.07 (bs, 2H).


[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[F:6][C:7]([F:17])([F:16])[C:8]([F:15])([F:14])[C:9]([F:13])([F:12])[CH:10]=O>O1CCCC1>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:10]([C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)[C:9]([F:13])([F:12])[C:8]([F:15])([F:14])[C:7]([F:17])([F:16])[F:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(C=O)(F)F)(F)F)(F)F
|
Step Three
[Compound]
|
Name
|
hydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=CC=C1)C(C(C(C(F)(F)F)(F)F)(F)F)C=1NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
